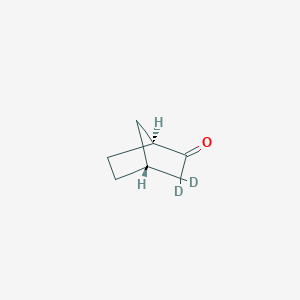![molecular formula C10H11BO2 B15292774 [(1E,3E)-4-Phenyl-1,3-butadienyl]-boronic Acid](/img/structure/B15292774.png)
[(1E,3E)-4-Phenyl-1,3-butadienyl]-boronic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(1E,3E)-4-Phenyl-1,3-butadienyl]-boronic Acid is an organic compound with the molecular formula C10H11BO2 It is a derivative of boronic acid and features a phenyl group attached to a butadienyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(1E,3E)-4-Phenyl-1,3-butadienyl]-boronic Acid typically involves the reaction of phenylacetylene with a boronic acid derivative under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, such as the Suzuki-Miyaura cross-coupling reaction. This reaction is carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, like palladium(II) acetate, in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring is also common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
[(1E,3E)-4-Phenyl-1,3-butadienyl]-boronic Acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phenyl-substituted butadienyl derivatives.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups, such as alcohols or amines.
Substitution: The boronic acid group can be substituted with other groups through reactions like the Suzuki-Miyaura cross-coupling reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenyl-substituted butadienyl ketones, while reduction can produce phenyl-substituted butadienyl alcohols.
Aplicaciones Científicas De Investigación
[(1E,3E)-4-Phenyl-1,3-butadienyl]-boronic Acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: This compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Industry: this compound is used in the production of advanced materials, such as polymers and electronic components.
Mecanismo De Acción
The mechanism of action of [(1E,3E)-4-Phenyl-1,3-butadienyl]-boronic Acid involves its ability to participate in various chemical reactions due to the presence of the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and catalysis. The phenyl and butadienyl groups contribute to the compound’s stability and reactivity, allowing it to interact with various molecular targets and pathways.
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic Acid: Similar in structure but lacks the butadienyl group.
(1E,3E)-1,4-Diphenyl-1,3-butadiene: Similar but lacks the boronic acid group.
4-Phenyl-1,3-butadiene: Similar but lacks the boronic acid group.
Uniqueness
[(1E,3E)-4-Phenyl-1,3-butadienyl]-boronic Acid is unique due to the combination of the boronic acid group with the phenyl and butadienyl moieties. This combination provides a versatile platform for various chemical reactions and applications, making it a valuable compound in both research and industry.
Propiedades
Fórmula molecular |
C10H11BO2 |
|---|---|
Peso molecular |
174.01 g/mol |
Nombre IUPAC |
[(1E,3E)-4-phenylbuta-1,3-dienyl]boronic acid |
InChI |
InChI=1S/C10H11BO2/c12-11(13)9-5-4-8-10-6-2-1-3-7-10/h1-9,12-13H/b8-4+,9-5+ |
Clave InChI |
LVCLBYUQCLJUQM-KBXRYBNXSA-N |
SMILES isomérico |
B(/C=C/C=C/C1=CC=CC=C1)(O)O |
SMILES canónico |
B(C=CC=CC1=CC=CC=C1)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


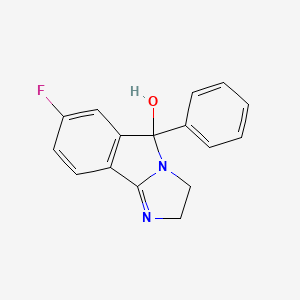
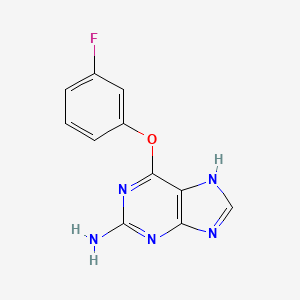

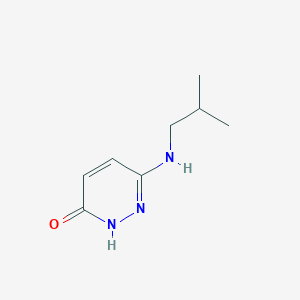
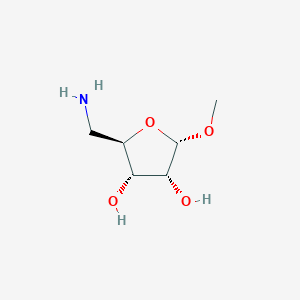
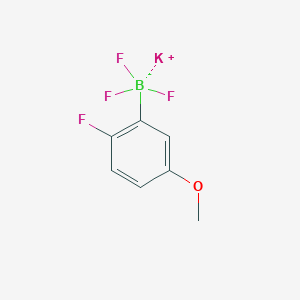
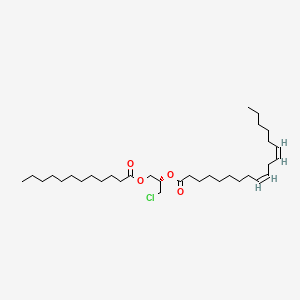
![8-[2-(Diphenylmethoxy)ethyl]methylamino]-7-methyltheophylline](/img/structure/B15292745.png)

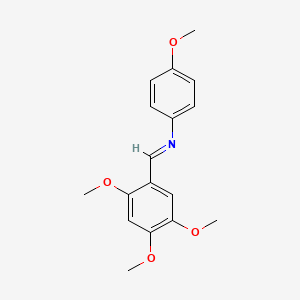
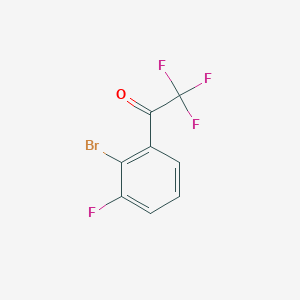
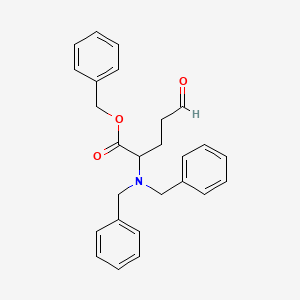
![(3E,5E)-1-[[1-[(2-fluorophenyl)methyl]triazol-4-yl]methyl]-3,5-bis[(4-methylphenyl)methylidene]piperidin-4-one](/img/structure/B15292781.png)
